![molecular formula C13H11N3O4 B2953976 2-(5-((2-Carbamoylhydrazono)methyl)furan-2-yl)benzoic acid CAS No. 88460-77-9](/img/structure/B2953976.png)
2-(5-((2-Carbamoylhydrazono)methyl)furan-2-yl)benzoic acid
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Overview
Description
“2-(5-((2-Carbamoylhydrazono)methyl)furan-2-yl)benzoic acid” is a chemical compound with the molecular formula C13H11N3O4 . Unfortunately, there is limited information available about this specific compound in the literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. Unfortunately, specific data for “2-(5-((2-Carbamoylhydrazono)methyl)furan-2-yl)benzoic acid” is not available .Scientific Research Applications
Synthesis and Chemical Properties
Diels–Alder and Dehydration Reactions : The compound is involved in reactions like Diels–Alder and dehydration, particularly with furan and acrylic acid derivatives. This approach is useful in synthesizing benzoic acid starting from biomass-derived furan, highlighting its potential in green chemistry applications (Mahmoud et al., 2015).
Carboxylation and Fragmentation : The presence of a carboxylic group in the molecule can influence its chemical behavior, especially in electron attachment studies. Carboxylation of furan compounds like 2-furoic acid leads to interesting fragmentation behaviors, which are essential in understanding molecular stability and reactivity (Zawadzki et al., 2020).
Antimicrobial Applications
Antimicrobial Activity : The compound shows potential antimicrobial activity. Synthesis of derivatives like 5-(R1-benzyl)-2-(R2-benzylidenehydrazono)-3-(2-furylmethyl)Thiazolidin-4-ones demonstrates antimicrobial properties, especially against certain microorganisms (Tsyalkovsky et al., 2005).
In Vitro Antimicrobial Studies : New organotin(IV) carboxylates derived from a Schiff base related to the compound have shown promising in vitro antimicrobial activities against a variety of fungi and bacteria, indicating its potential in the development of new antimicrobial agents (Dias et al., 2015).
Corrosion Inhibition
- Corrosion Inhibition : The compound, particularly its derivatives, has shown effective corrosion protection capacity on carbon steel in acidic solutions. This suggests its application in industrial corrosion inhibition, which is a significant area in materials science (Palayoor et al., 2017).
Applications in Organic Synthesis
Synthesis of Heterocyclic Compounds : The compound plays a role in the synthesis of new heterocyclic compounds. Its reactions with various reagents lead to the formation of structurally diverse molecules, which are important in pharmaceutical and synthetic organic chemistry (Cansiz et al., 2004).
Cascade Carboxylative Annulation : It is involved in novel synthetic pathways like Pd(II)-mediated cascade carboxylative annulation, useful in constructing complex organic molecules, further demonstrating its versatility in organic synthesis (Liao et al., 2005).
Mechanism of Action
Target of Action
The primary targets of “2-(5-((2-Carbamoylhydrazono)methyl)furan-2-yl)benzoic acid” are currently unknown. This compound is a furan derivative, and furan-containing compounds have been employed as medicines in a number of distinct disease areas . .
Mode of Action
As a furan derivative, it may interact with its targets via a variety of mechanisms, depending on the specific target and the biochemical environment
Biochemical Pathways
Furan derivatives have been shown to exhibit a wide range of biological and pharmacological characteristics , suggesting that they may interact with multiple biochemical pathways.
Result of Action
As a furan derivative, it may have a variety of effects depending on its specific targets and the biochemical environment
properties
IUPAC Name |
2-[5-[(E)-(carbamoylhydrazinylidene)methyl]furan-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c14-13(19)16-15-7-8-5-6-11(20-8)9-3-1-2-4-10(9)12(17)18/h1-7H,(H,17,18)(H3,14,16,19)/b15-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKWJZYIEQIJBV-VIZOYTHASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=NNC(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=N/NC(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-((2-Carbamoylhydrazono)methyl)furan-2-yl)benzoic acid |
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